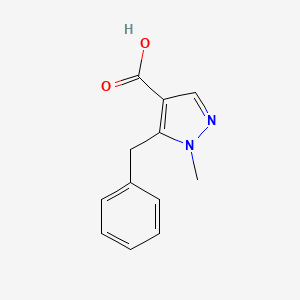
2-amino-4-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-methylpent-4-enoic acid is an organic compound with the molecular formula C6H11NO2. It is a derivative of amino acids and features both an amino group and a carboxylic acid group. This compound is used in various fields, including organic synthesis and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for 2-amino-4-methylpent-4-enoic acid involves the reduction of methylvinylglycine . This process typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods may include the use of specific catalysts and reagents to optimize yield and purity. The compound is usually stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated analogs .
Scientific Research Applications
2-amino-4-methylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the carboxylic acid group can participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-pentenoic acid: This compound shares a similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
2-amino-2-methylpent-4-enoic acid: This is a stereoisomer of 2-amino-4-methylpent-4-enoic acid, differing in the spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
28024-78-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)

